![molecular formula C11H8F3N3O2 B2796793 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid CAS No. 927969-20-8](/img/structure/B2796793.png)
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid is a chemical compound with the molecular formula C11H8F3N3O2 and a molecular weight of 271.2 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a quinazoline ring, which is further linked to an aminoacetic acid moiety
作用机制
Target of Action
The primary target of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
The compound interacts with the WRN helicase, inhibiting its function . This interaction and subsequent inhibition can lead to an increase in DNA damage and replication stress, promoting the accumulation of mutations and rapid growth of tumor cells .
Biochemical Pathways
The inhibition of WRN helicase affects several DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . These pathways are responsible for correcting different types of DNA damage. Their disruption can lead to the accumulation of insertion or deletion errors at microsatellite repeat sequences in cancerous cells, a condition known as microsatellite instability (MSI) .
Result of Action
The result of the compound’s action is a significant antiproliferative effect on cancer cells . Some derivatives of the compound have shown excellent inhibitory activity against different cancer cell lines, including PC3, K562, and HeLa . For example, compound 13a was found to be the most sensitive to PC3 cells overexpressing WRN (PC3-WRN), indicating a WRN-dependent anticancer activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid typically involves the condensation of 2-amino-5-nitrobenzonitrile with dimethylformamide dimethyl acetal in toluene under reflux conditions . This reaction forms an intermediate, which is then further reacted with appropriate reagents to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as stannous chloride dihydrate and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often requiring catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
科学研究应用
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid has several scientific research applications, including:
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
相似化合物的比较
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds share a similar quinazoline core structure and have been studied for their antiproliferative activities.
Indole derivatives: These compounds also exhibit a range of biological activities and are used in various therapeutic applications.
Uniqueness
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other scientific research applications.
属性
IUPAC Name |
2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)10-16-7-4-2-1-3-6(7)9(17-10)15-5-8(18)19/h1-4H,5H2,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRMSWZRDKORIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
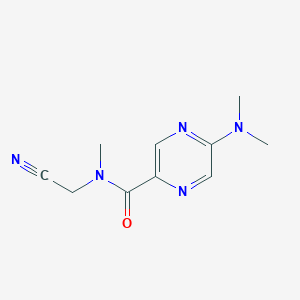
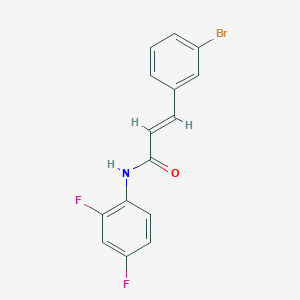
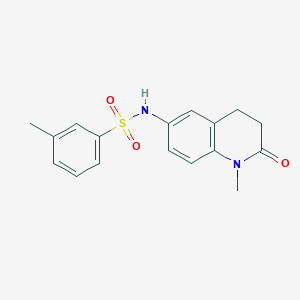
![2-Ethyl-5-(morpholino(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2796713.png)
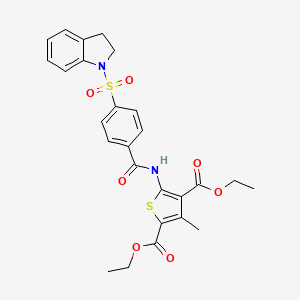
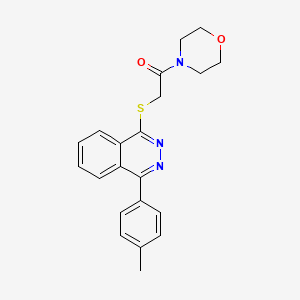
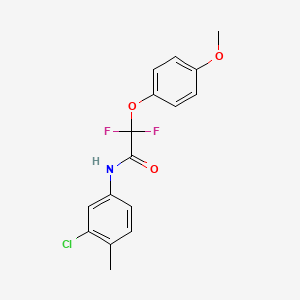
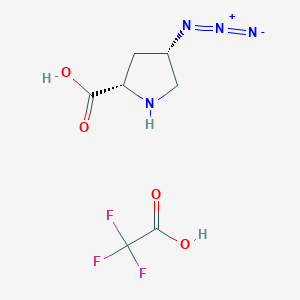
![Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2796722.png)
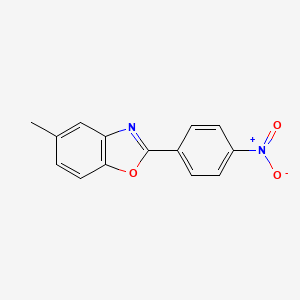
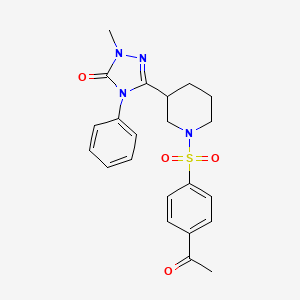
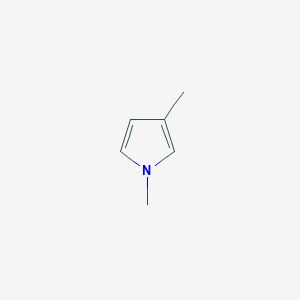
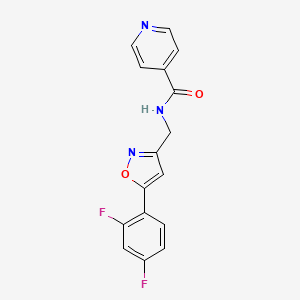
![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796732.png)
